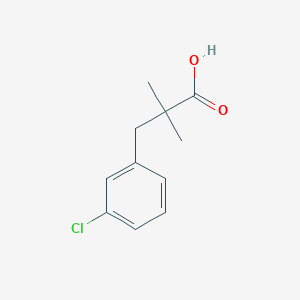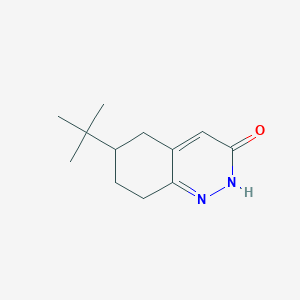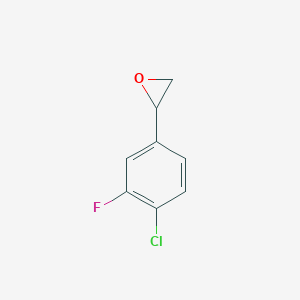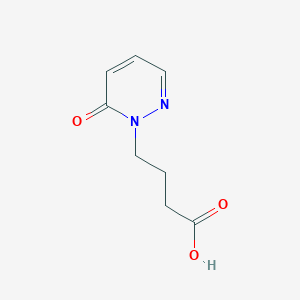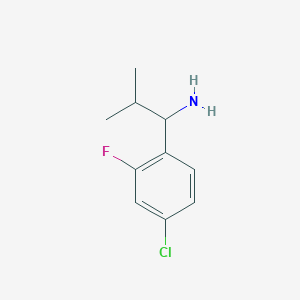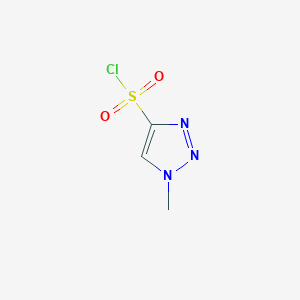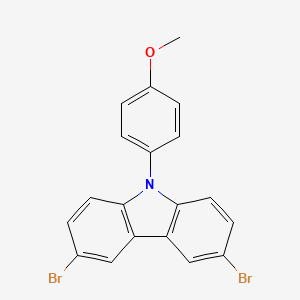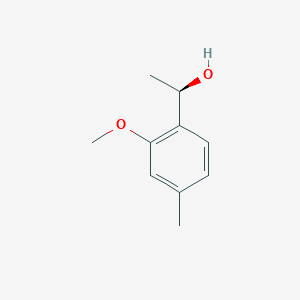
(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol
Übersicht
Beschreibung
“(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol” is a compound that is structurally similar to 4-Methoxyphenethylamine . 4-Methoxyphenethylamine is an organic compound used as a precursor for the synthesis of other organic compounds .
Synthesis Analysis
4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine) required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .Molecular Structure Analysis
The linear formula of 4-Methoxyphenethylamine is CH3OC6H4CH2CH2NH2 . The molecular weight is 151.21 . The SMILES string is COc1ccc(CCN)cc1 .Chemical Reactions Analysis
4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Physical And Chemical Properties Analysis
4-Methoxyphenethylamine is a liquid at room temperature . Its refractive index is 1.538 (lit.) . The boiling point is 138-140 °C/20 mmHg (lit.) 254-256 °C . The density is 1.031 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Differentiation of Prochiral Protons
The differentiation of prochiral protons, H S and H R, in chiral esters of 2-arylethan-1-ols, including compounds similar to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, was achieved using ytterbium d-3-heptafluorobutyrylcamphorate shift reagents in NMR spectrum studies (Coxon, Cambridge, & Nam, 2004).
Synthesis of Optically Pure Diols
The synthesis of optically pure diols, like (1R,2R)- and (1S,2S)-1,2-bis(pentafluorophenyl)ethane-1,2-diol, utilized intermediates structurally related to this compound through lipase-catalyzed transesterification (Sakai et al., 2000).
Stereochemistry in Isoquinoline Synthesis
The stereochemistry of compounds such as (1R,4R)-1,2,3,4-tetrahydro-4-hydroxy-6-methoxy-2-methyl-1-phenylisoquinoline, related to this compound, has been determined, revealing relationships between absolute configuration and optical rotary dispersion (ORD) curves (Kametani, Sugi, Yagi, Fukumoto, & Shibuya, 1970).
Organometallic Chemistry and Catalysis
Studies in organometallic chemistry have explored the activation of compounds structurally similar to this compound, leading to the synthesis of various derivatives, demonstrating their potential in catalytic processes (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
Asymmetric Hydrogenation and Catalyst Synthesis
The compound DIPAMP, which includes a structure related to this compound, has been used in asymmetric hydrogenation, demonstrating the synthesis and characterization of dimeric catalyst precursors (Preetz et al., 2009).
Synthesis of Antimicrobial Compounds
Synthesis of compounds like 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, structurally related to this compound, has shown potential in the development of antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R)-1-(2-methoxy-4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALPRVTSRTBPP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




